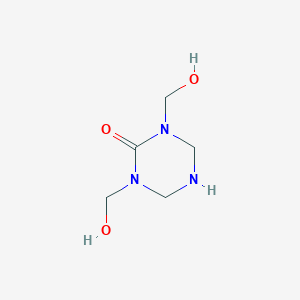
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one, also known as THTM, is a heterocyclic compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular formula of C5H10N4O2 and a molecular weight of 162.16 g/mol. THTM has been found to have various biochemical and physiological effects, making it a valuable tool in many scientific investigations.
Mecanismo De Acción
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one acts as a chelating agent by binding to metal ions and forming stable complexes. It has been found to have a high affinity for copper, nickel, and zinc ions. The ability of this compound to form stable complexes with metal ions has been used to study the structure and function of metalloproteins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. This compound has also been found to have antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it forms stable complexes with metal ions. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one. One area of research is the development of new chelating agents based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly its antioxidant properties. Additionally, the use of this compound in metal ion detection and analysis could be further explored.
Métodos De Síntesis
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one can be synthesized by reacting formaldehyde, urea, and sodium hydroxide in water. The reaction takes place at elevated temperatures and pressures, and the resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one has been used in a wide range of scientific research, including biochemistry, pharmacology, and neuroscience. Its ability to form stable complexes with metal ions has made it a valuable tool in metal ion detection and analysis. This compound has also been used as a chelating agent in the purification of proteins and enzymes.
Propiedades
Número CAS |
19708-68-0 |
|---|---|
Fórmula molecular |
C5H11N3O3 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C5H11N3O3/c9-3-7-1-6-2-8(4-10)5(7)11/h6,9-10H,1-4H2 |
Clave InChI |
PEFFWBKKAGDQJR-UHFFFAOYSA-N |
SMILES |
C1NCN(C(=O)N1CO)CO |
SMILES canónico |
C1NCN(C(=O)N1CO)CO |
Otros números CAS |
19708-68-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




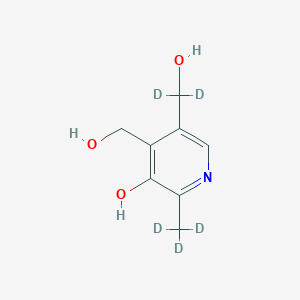
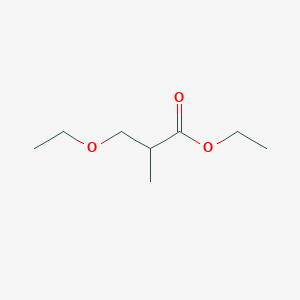
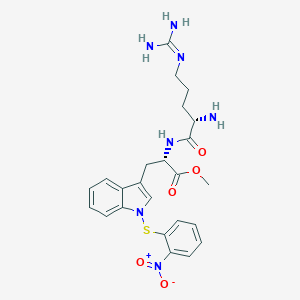


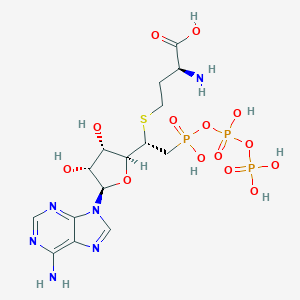
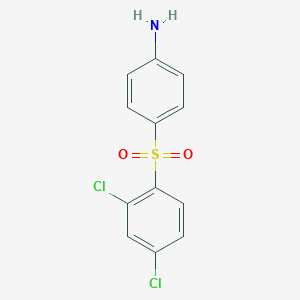

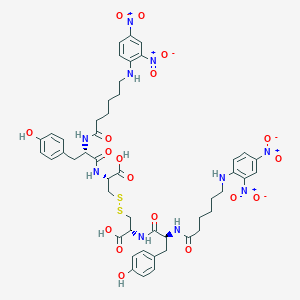
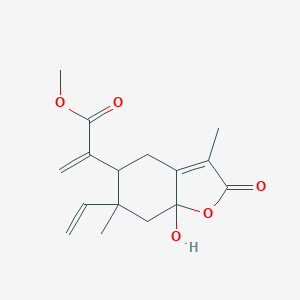
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)

